molecular formula C18H32O4Sn B7802711 Dibutyltin bis(acetylacetonate)

Dibutyltin bis(acetylacetonate)

Cat. No.: B7802711
M. Wt: 431.2 g/mol
InChI Key: UVDDHYAAWVNATK-VGKOASNMSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyltin bis(acetylacetonate) is typically synthesized through the reaction of dibutyltin oxide with acetylacetone. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of dibutyltin bis(acetylacetonate) involves large-scale reactions using high-purity reagents. The process is optimized to achieve high yields and purity, often involving purification steps such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Dibutyltin bis(acetylacetonate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of tin oxides, while substitution reactions can yield various organotin compounds .

Scientific Research Applications

Dibutyltin bis(acetylacetonate) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which dibutyltin bis(acetylacetonate) exerts its effects involves its ability to coordinate with various substrates, facilitating chemical reactions. The tin center acts as a Lewis acid, activating the substrates and promoting the formation of new chemical bonds. This catalytic activity is crucial in processes such as polymerization and crosslinking .

Comparison with Similar Compounds

  • Dibutyltin dilaurate
  • Tin(II) acetylacetonate
  • Dibutyltin diacetate
  • Dibutyltin maleate

Comparison: Dibutyltin bis(acetylacetonate) is unique due to its specific ligand structure, which imparts distinct catalytic properties. Compared to other organotin compounds, it offers advantages in terms of stability and reactivity, making it particularly suitable for applications in polymerization and resin production .

Properties

IUPAC Name

(Z)-4-[dibutyl-[(Z)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.2C4H9.Sn/c2*1-4(6)3-5(2)7;2*1-3-4-2;/h2*3,6H,1-2H3;2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*4-3-;;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDDHYAAWVNATK-VGKOASNMSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(OC(=CC(=O)C)C)OC(=CC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[Sn](O/C(=C\C(=O)C)/C)(O/C(=C\C(=O)C)/C)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O4Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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